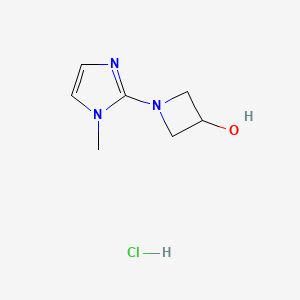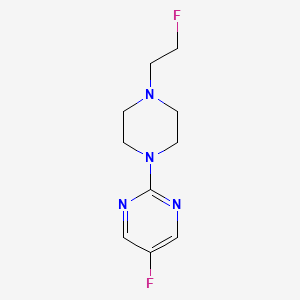
1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS number 2551118-15-9. It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H . This indicates that the compound has a molecular weight of 189.64 .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of novel azetidin-2-ones has been established with a focus on their potential antimicrobial applications. Compounds have been synthesized through the condensation of specific derivatives with various aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride. These compounds have been evaluated for their antimicrobial activity, indicating their potential as antimicrobial agents (Ansari & Lal, 2009).
Antibacterial and Molecular Docking Studies
Further research into the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one derivatives revealed their antibacterial properties. These compounds underwent docking into the active site of enzyme transpeptidase, demonstrating good affinity and potent antibacterial activity, showcasing a correlation between in-silico docking analysis and in-vitro antibacterial activity (Chhajed & Upasani, 2012).
Analgesic and Anti-inflammatory Applications
The potential of these compounds extends to analgesic and anti-inflammatory applications, as demonstrated by in-silico molecular docking simulation studies. These studies indicate potent analgesic and anti-inflammatory activities compared to standard drugs, further establishing the diverse pharmacological applications of these derivatives (Chhajed & Upasani, 2016).
Pharmacological Evaluation
The rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, has been explored using microwave-assisted methods. These compounds have been evaluated for their pharmacological activities, including antibacterial and antifungal activities against various microorganisms, highlighting their potential in drug development and as antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Screening and Characterization
Further investigations have led to the synthesis and characterization of quinoline nucleus containing derivatives, including 2-azetidinone derivatives. These have been screened for antimicrobial activity against various bacterial and fungal strains, demonstrating significant antimicrobial potential. Such studies contribute to the understanding of the structure-activity relationships and the development of new antimicrobial agents (Desai & Dodiya, 2014).
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJLAJXMWRMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CC(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)


![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)
